![molecular formula C10H10BrClN4 B1400444 5-bromo-2-chloro-N-cyclobutyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine CAS No. 1192711-67-3](/img/structure/B1400444.png)

5-bromo-2-chloro-N-cyclobutyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Descripción general

Descripción

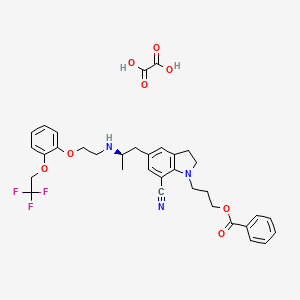

“5-bromo-2-chloro-N-cyclobutyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine” is a chemical compound that belongs to the class of pyrrolo[2,3-d]pyrimidines . Pyrrolo[2,3-d]pyrimidines are an important class of N-heterocycles that have played a significant role in medicinal chemistry . They are present in diverse naturally occurring products and synthesized bioactive compounds, most of which exhibit valuable bioactivities .

Synthesis Analysis

The synthesis of pyrrolo[2,3-d]pyrimidine derivatives has been reported through a green and simple Cu-catalyzed method . This method involves the efficient synthesis of 2-chloro-7-cyclopentyl-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide as the key intermediate from 5-bromo-2,4-dichloropyrimidine through two routes in four steps and five steps, respectively .Molecular Structure Analysis

The molecular structure of “5-bromo-2-chloro-N-cyclobutyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine” is characterized by the presence of a pyrrolo[2,3-d]pyrimidine core . This core is a bicyclic structure consisting of a pyrrole ring fused with a pyrimidine ring .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “5-bromo-2-chloro-N-cyclobutyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine” include selective N-alkylation of 5-bromo-2,4-dichloropyrimidine with cyclopentylamine to afford 5-bromo-2-chloro-N-cyclopentylpyrimidin-4-amine . This is followed by a Pd-catalyzed Sonogashira coupling with 3,3-diethoxy-propyne to yield the desired product .Aplicaciones Científicas De Investigación

- This compound is used as an important raw material and intermediate in organic synthesis .

- It is used in the synthesis of pyrrolo[2,3-d]pyrimidine derivatives via the Cu-catalyzed coupling reaction . The key intermediate in the synthetic approaches to pyrrolo[2,3-d]pyrimidine derivatives is derived from 5-bromo-2,4-dichloropyrimidine through two routes in four steps and five steps, respectively .

- This method provided green and economical approaches toward numerous pyrrolo[2,3-d]pyrimidine derivatives .

- Pyrrolo[2,3-d]pyrimidine compounds, which include “5-bromo-2-chloro-N-cyclobutyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine”, have played a significant role in medicinal chemistry .

- These compounds are present in diverse naturally occurring products and synthesized bioactive compounds, most of which exhibit valuable bioactivities .

- For example, Tofacitinib, which was developed by Pfizer, acted as a small-molecule pan-JAK inhibitor .

Organic Synthesis

Pharmaceuticals

- This compound is used as an important raw material and intermediate in the production of agrochemicals . The specific agrochemicals and their applications would depend on the specific reactions and processes used.

- It is also used in the production of dyestuff . The specific types of dyes and their applications would depend on the specific reactions and processes used.

- Pyrrolo[2,3-d]pyrimidine compounds, which include “5-bromo-2-chloro-N-cyclobutyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine”, have played a significant role in material chemistry . They exhibit valuable bioactivities and fluorescence .

Agrochemicals

Dyestuff

Material Chemistry

JAK1 Inhibitor

- This compound is used as a chemical reagent in various chemical reactions . The specific reactions and their applications would depend on the specific reactions and processes used .

- It can be used in biochemical research, particularly in the synthesis of bioactive compounds . These compounds exhibit valuable bioactivities and fluorescence .

- Aurora kinase inhibitor is one of the bioactive compounds that can be synthesized from this compound . It has shown significant results in medicinal chemistry .

- Another bioactive compound that can be synthesized from this compound is the hedgehog signaling pathway inhibitor . It has shown to be approximately threefold more effective than the positive control GDC-0449 .

- EGFR-TK inhibitor, which was discovered with higher potency in enzymatic assays than the commercial drug Erlotinib, can also be synthesized from this compound .

Chemical Reagents

Biochemical Research

Aurora Kinase Inhibitor

Hedgehog Signaling Pathway Inhibitor

EGFR-TK Inhibitor

Key Intermediate in Synthetic Approaches

Direcciones Futuras

The future directions for “5-bromo-2-chloro-N-cyclobutyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine” and similar compounds could involve further exploration of their potential medicinal applications. Given their significant role in medicinal chemistry , these compounds could be further studied for their bioactivities and potential use in the development of new drugs.

Propiedades

IUPAC Name |

5-bromo-2-chloro-N-cyclobutyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrClN4/c11-6-4-13-8-7(6)9(16-10(12)15-8)14-5-2-1-3-5/h4-5H,1-3H2,(H2,13,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZRNLVZXXASLOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)NC2=NC(=NC3=C2C(=CN3)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-bromo-2-chloro-N-cyclobutyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |

Synthesis routes and methods

Procedure details

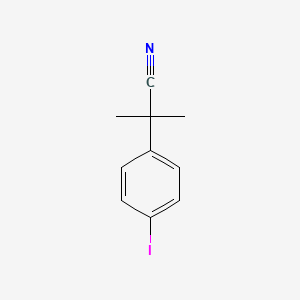

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-(Morpholin-4-yl)-3-(trifluoromethyl)phenyl]methanamine](/img/structure/B1400362.png)

![trans-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanemethanol](/img/structure/B1400368.png)